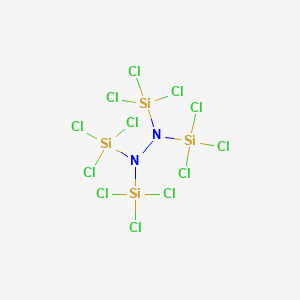
Tetrakis(trichlorosilyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trichlorosilyl)hydrazine is a compound that features a hydrazine core bonded to four trichlorosilyl groups
Métodos De Preparación
The synthesis of tetrakis(trichlorosilyl)hydrazine typically involves the reaction of hydrazine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{N}_2\text{H}_4 + 4 \text{HSiCl}_3 \rightarrow \text{N}_2(\text{SiCl}_3)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Tetrakis(trichlorosilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break the Si-Cl bonds, resulting in the formation of silicon-hydrogen bonds.
Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrakis(trichlorosilyl)hydrazine has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including silicon-based polymers and ceramics.
Synthetic Chemistry: The compound serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of high-purity silicon for electronics and photovoltaic applications.
Mecanismo De Acción
The mechanism by which tetrakis(trichlorosilyl)hydrazine exerts its effects involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Tetrakis(trichlorosilyl)hydrazine can be compared with other similar compounds, such as tetrakis(trichlorosilyl)methane and tetrakis(trichlorosilyl)borate These compounds share the trichlorosilyl functional groups but differ in their core structures Tetrakis(trichlorosilyl)methane has a carbon core, while tetrakis(trichlorosilyl)borate has a boron core
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and engineers working on advanced materials and synthetic chemistry.
Propiedades
Número CAS |
657410-07-6 |
|---|---|
Fórmula molecular |
Cl12N2Si4 |
Peso molecular |
565.8 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(trichlorosilyl)hydrazine |
InChI |
InChI=1S/Cl12N2Si4/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12 |
Clave InChI |
UPBLIGRZGKTXFC-UHFFFAOYSA-N |
SMILES canónico |
N(N([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
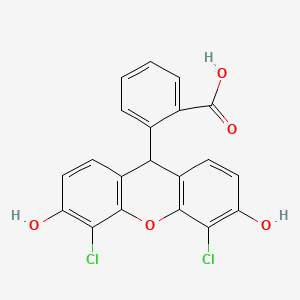
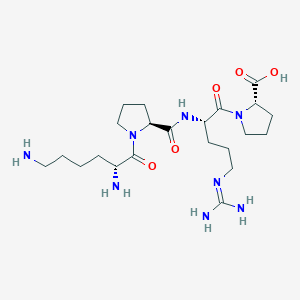
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
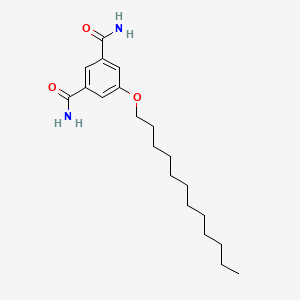
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
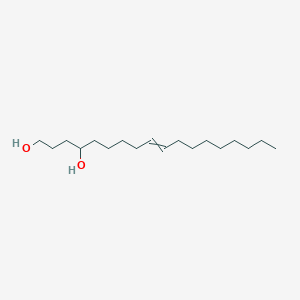

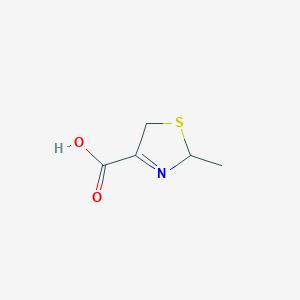
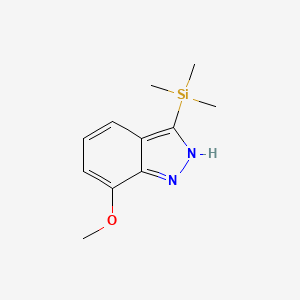
dimethylsilane](/img/structure/B12530591.png)
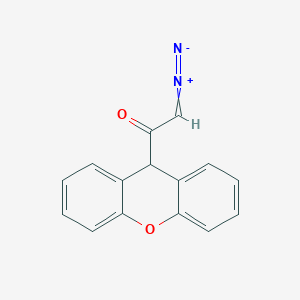
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
